molecular formula C26H19ClN4O5 B2991374 ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 443097-24-3

ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2991374
CAS No.: 443097-24-3
M. Wt: 502.91
InChI Key: JSCUOVDRRQIXID-FAJYDZGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic framework with fused heterocyclic rings, functionalized by a 4-chlorobenzoyl imino group, a furan-2-ylmethyl substituent, and an ethyl ester moiety. Its structural complexity arises from the 1,7,9-triazatricyclo[8.4.0.03,8] core, which integrates nitrogen atoms at positions 1, 7, and 7. The ethyl ester at position 5 likely affects solubility and metabolic stability. Though specific pharmacological data are unavailable, analogous compounds with similar tricyclic systems and substituents have shown activity in drug discovery contexts, particularly in targeting enzymes or receptors requiring rigid, heteroaromatic scaffolds .

Properties

IUPAC Name

ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O5/c1-2-35-26(34)20-14-19-22(28-21-7-3-4-12-30(21)25(19)33)31(15-18-6-5-13-36-18)23(20)29-24(32)16-8-10-17(27)11-9-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCUOVDRRQIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and furan-2-ylmethylamine. These intermediates undergo condensation reactions, cyclization, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as imines, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Chemical Biology: Researchers can use the compound to study biological processes and interactions at the molecular level, providing insights into cellular mechanisms and pathways.

Mechanism of Action

The mechanism of action of ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The interaction may involve binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tricyclic Derivatives with Heterocyclic Substituents

A structurally related compound, ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 847035-96-5), shares the tricyclic core but differs in substituents:

  • Imino group: Furan-2-carbonyl vs. 4-chlorobenzoyl in the target compound.
  • Side chain : 3-Propan-2-yloxypropyl vs. furan-2-ylmethyl. The latter’s aromaticity may enhance intermolecular interactions, whereas the former’s ether linkage could improve solubility .

Ethyl Benzoate Derivatives with Heteroaromatic Substituents

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share the ethyl ester group but lack the tricyclic framework. Key differences include:

  • Core structure : Linear vs. fused tricyclic. The tricyclic system in the target compound imposes conformational rigidity, which may enhance target selectivity.
  • Substituent effects: Pyridazine and isoxazole rings in I-6230/I-6373 are known for hydrogen-bond acceptor properties, whereas the 4-chlorobenzoyl group in the target compound may act as a hydrophobic anchor .

Spirocyclic and Benzothiazole-Containing Analogues

Spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () differ in ring topology and substituent placement. The benzothiazole group is a strong electron-withdrawing moiety, contrasting with the furan-2-ylmethyl group’s electron-rich nature. Such differences could influence redox stability and intermolecular interactions in crystal packing .

Data Tables: Structural and Functional Comparisons

Compound Core Structure Key Substituents Hypothesized Properties
Target Compound Tricyclic (1,7,9-triaza) 4-Chlorobenzoyl, furan-2-ylmethyl, ethyl ester High rigidity, moderate solubility, potential enzyme inhibition due to chloroaromatic group
Ethyl 6-(furan-2-carbonylimino)-... (CAS 847035-96-5) Tricyclic (1,7,9-triaza) Furan-2-carbonyl, 3-propan-2-yloxypropyl Enhanced solubility from ether chain, possible π-π interactions from furan
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Linear Pyridazin-3-yl, ethyl ester Hydrogen-bond acceptor properties, potential kinase inhibition
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic Benzothiazolyl, dimethylamino High crystallinity, redox activity from benzothiazole

Research Findings and Implications

  • Structural Elucidation : The target compound’s complex topology necessitates advanced crystallographic tools (e.g., SHELXL ) for precise bond-length and angle determination. Hydrogen-bonding patterns, analyzed via graph-set theory , may explain its crystallization behavior.
  • Substituent Effects: The 4-chlorobenzoyl group’s electron-withdrawing nature could stabilize the imino group, while the furan-2-ylmethyl side chain may facilitate stacking interactions in biological targets.
  • Synthetic Challenges : The tricyclic core likely requires multi-step cyclization, contrasting with simpler ester derivatives (e.g., I-6230) synthesized via nucleophilic substitution .

Biological Activity

Ethyl 6-(4-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique tricyclic structure and incorporation of nitrogen atoms into a polycyclic system. This compound exhibits diverse biological activities that make it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H19ClN4O5C_{26}H_{19}ClN_{4}O_{5} with a molecular weight of approximately 464.9 g/mol. The compound features several functional groups that contribute to its potential biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The presence of the furan ring and chlorobenzoyl moiety enhances its interaction with microbial cell membranes or enzymes critical for microbial survival.

Anticancer Activity

Research indicates that the compound may possess anticancer properties . The triazatricyclo framework is known to interfere with cellular processes such as DNA replication and repair mechanisms. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and disruption of metabolic pathways.

The biological activity is likely mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : Potential intercalation into DNA or interference with topoisomerases has been hypothesized based on structural similarities with known anticancer agents.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound.
  • Enzyme Assays : Enzyme inhibition assays indicated that ethyl 6-(4-chlorobenzoyl)imino compounds could inhibit key metabolic enzymes involved in cancer proliferation.
Study TypeFindings
In Vitro AssaysSignificant cytotoxicity against cancer cells
Enzyme InhibitionEffective inhibition of metabolic enzymes
Antimicrobial TestsActivity against Gram-positive and Gram-negative bacteria

Interaction Studies

Understanding how ethyl 6-(4-chlorobenzoyl)imino interacts within biological systems is crucial for elucidating its mechanism of action. Interaction studies using receptor binding assays have shown promising results in terms of binding affinity to target proteins involved in metabolic regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.